molecular formula C15H11BrN2O3 B11342190 4-bromo-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide

4-bromo-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide

Cat. No.: B11342190
M. Wt: 347.16 g/mol
InChI Key: NHTOYUCJJVPWNP-UHFFFAOYSA-N
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Description

  • Preparation Methods

    • The synthetic routes for this compound may involve multi-step reactions.
    • One possible method is the condensation reaction between a suitable amine (containing the benzoxazinone core) and a brominated benzoyl chloride (to introduce the 4-bromo substituent).
    • Industrial production methods may vary, but efficient synthesis and purification are essential.
  • Chemical Reactions Analysis

      Oxidation: The bromine atom can undergo oxidation reactions.

      Reduction: Reduction of the carbonyl group (3-oxo) may be relevant.

      Substitution: The bromine can participate in substitution reactions.

      Common Reagents: Bromine, reducing agents, and amine precursors.

      Major Products: The desired compound itself, along with intermediates.

  • Scientific Research Applications

      Medicine: Bromodomain inhibitors are investigated for cancer therapy. This compound may target specific proteins involved in cancer progression.

      Chemistry: It serves as a valuable scaffold for designing new inhibitors.

      Biology: Understanding its impact on gene expression and epigenetics.

  • Mechanism of Action

    • This compound likely inhibits bromodomains (e.g., BRD4) by binding to their acetyl-lysine recognition sites.
    • By disrupting protein-protein interactions, it affects gene transcription and cell growth.
  • Comparison with Similar Compounds

    • Similar compounds include other bromodomain inhibitors (e.g., JQ1, CPI-0610).
    • Uniqueness lies in its specific structure and bromine substitution.

    Properties

    Molecular Formula

    C15H11BrN2O3

    Molecular Weight

    347.16 g/mol

    IUPAC Name

    4-bromo-N-(3-oxo-4H-1,4-benzoxazin-6-yl)benzamide

    InChI

    InChI=1S/C15H11BrN2O3/c16-10-3-1-9(2-4-10)15(20)17-11-5-6-13-12(7-11)18-14(19)8-21-13/h1-7H,8H2,(H,17,20)(H,18,19)

    InChI Key

    NHTOYUCJJVPWNP-UHFFFAOYSA-N

    Canonical SMILES

    C1C(=O)NC2=C(O1)C=CC(=C2)NC(=O)C3=CC=C(C=C3)Br

    Origin of Product

    United States

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